
2''-O-Rhamnosylicariside II
Übersicht
Beschreibung
2’'-O-Rhamnosylicariside II is a flavonoid glycoside compound found in the plant Epimedium. It is known for its potential therapeutic effects, particularly in the treatment of osteoporosis. This compound has been shown to promote osteoblast differentiation and inhibit the expression of hypoxia-inducible factor 1-alpha (HIF-1α), making it a promising candidate for bone health applications .
Wirkmechanismus
Target of Action
The primary target of 2’'-O-Rhamnosylicariside II is HIF-1α (Hypoxia-inducible factor 1-alpha) . HIF-1α is a transcription factor that plays a crucial role in cellular response to hypoxia, regulating the expression of several genes involved in angiogenesis, cell survival, and glucose metabolism .
Mode of Action
2’'-O-Rhamnosylicariside II interacts with HIF-1α by binding to it and inhibiting both its gene and protein expression . This interaction promotes osteoblast differentiation and enhances the expression of COL1A1 protein under hypoxic conditions .
Result of Action
The action of 2’‘-O-Rhamnosylicariside II results in improved bone microstructures and reduced bone loss . It achieves this by decreasing bone marrow adipose tissue, enhancing bone formation, and suppressing HIF-1α protein expression . These effects make 2’'-O-Rhamnosylicariside II potentially beneficial for the treatment of osteoporosis .
Action Environment
The action of 2’‘-O-Rhamnosylicariside II is influenced by the hypoxic conditions of the cellular environment . Hypoxia, or low oxygen levels, is a common condition in the bone marrow microenvironment. Under these conditions, 2’'-O-Rhamnosylicariside II can effectively bind with HIF-1α and inhibit its expression, thereby promoting osteoblast differentiation and enhancing COL1A1 protein expression .
Biochemische Analyse
Biochemical Properties
2’'-O-Rhamnosylicariside II interacts with various biomolecules in biochemical reactions. It has been found to bind with Hypoxia-inducible factor 1-alpha (HIF-1α), a key regulatory protein in cellular responses to hypoxia . The nature of this interaction involves the inhibition of both HIF-1α gene and protein expression .
Cellular Effects
2’'-O-Rhamnosylicariside II has significant effects on various types of cells and cellular processes. It can promote osteoblast differentiation, which is crucial for bone formation . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2’'-O-Rhamnosylicariside II involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Specifically, it binds with HIF-1α and inhibits both HIF-1α gene and protein expression . This results in enhanced COL1A1 protein expression under hypoxic conditions .
Dosage Effects in Animal Models
In animal models, the effects of 2’'-O-Rhamnosylicariside II vary with different dosages. It has been shown to improve bone microstructures and reduce bone loss by decreasing bone marrow adipose tissue and enhancing bone formation
Metabolic Pathways
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2’‘-O-Rhamnosylicariside II can be achieved through enzymatic hydrolysis. One efficient method involves the use of β-dextranase in a biphase system consisting of propyl acetate and HAc-NaAc buffer (pH 4.5). The hydrolysis is performed at 60°C for 40 minutes, resulting in the complete conversion of epimedin C to 2’'-O-Rhamnosylicariside II .
Industrial Production Methods: The industrial production of 2’'-O-Rhamnosylicariside II leverages the same enzymatic hydrolysis method due to its high efficiency and reusability. The enzyme solution can be used for multiple cycles, achieving a high conversion rate and simplifying the procedure compared to conventional methods .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2''-O-Rhamnosylicarisid II unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.
Substitution: Nukleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid durchgeführt werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu desoxygenierten Verbindungen führen kann .
Wissenschaftliche Forschungsanwendungen
2''-O-Rhamnosylicarisid II hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung für die Untersuchung von Flavonoidglykosiden und deren chemischen Eigenschaften verwendet.
Biologie: Die Verbindung wird auf ihre Auswirkungen auf zelluläre Prozesse untersucht, darunter Differenzierung und Genexpression.
Medizin: 2''-O-Rhamnosylicarisid II wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Osteoporose und anderen Knochenkrankheiten untersucht.
5. Wirkmechanismus
2''-O-Rhamnosylicarisid II übt seine Wirkungen hauptsächlich durch das gezielte Anvisieren und Hemmen des Hypoxie-induzierbaren Faktors 1-alpha (HIF-1α) aus. Diese Hemmung führt zur Förderung der Osteoblastendifferenzierung und zur Steigerung der Expression des Kollagens vom Typ I alpha 1 (COL1A1) unter hypoxischen Bedingungen. Die Fähigkeit der Verbindung, an HIF-1α zu binden und seine Gen- und Proteinexpression zu hemmen, ist entscheidend für ihre therapeutischen Wirkungen auf die Knochengesundheit .
Ähnliche Verbindungen:
- Baohuoside I
- Baohuoside II
Vergleich: 2''-O-Rhamnosylicarisid II ist unter diesen Verbindungen einzigartig aufgrund seiner höheren Wirksamkeit bei der Förderung der Osteoblastendifferenzierung und der Hemmung der HIF-1α-Expression. Während Baohuoside I und Baohuoside II ebenfalls bioaktive Eigenschaften aufweisen, hat sich gezeigt, dass 2''-O-Rhamnosylicarisid II effektiver bei der Verbesserung der Knochenmikrostrukturen und der Reduzierung des Knochenverlusts ist .
Vergleich Mit ähnlichen Verbindungen
- Baohuoside I
- Baohuoside II
Comparison: 2’‘-O-Rhamnosylicariside II is unique among these compounds due to its higher efficacy in promoting osteoblast differentiation and inhibiting HIF-1α expression. While Baohuoside I and Baohuoside II also exhibit bioactive properties, 2’'-O-Rhamnosylicariside II has been shown to be more effective in improving bone microstructures and reducing bone loss .
Biologische Aktivität
2''-O-Rhamnosylicariside II (CAS: 135293-13-9) is a flavonoid glycoside derived from the herb Epimedium brevicornu. This compound has garnered attention for its significant biological activities, particularly in the context of osteoporosis treatment and antioxidant properties. This article explores its biological activity, including detailed research findings, data tables, and case studies.
Property | Value |
---|---|
Molecular Formula | C₃₃H₄₀O₁₄ |
Molecular Weight | 660.662 g/mol |
Density | 1.5 ± 0.1 g/cm³ |
Boiling Point | 892.8 ± 65.0 °C at 760 mmHg |
Flash Point | 283.2 ± 27.8 °C |
Antioxidant Activity
This compound exhibits potent antioxidant activity, with an IC50 value of 11.5 µg/mL (approximately 90.5 µM ) . This indicates its effectiveness in scavenging free radicals, which is crucial for mitigating oxidative stress-related damage in cells.
Osteoporosis Treatment
Recent studies have identified this compound as a key compound in treating osteoporosis through its interaction with hypoxia-inducible factor 1-alpha (HIF-1α). The following mechanisms have been observed:
- Inhibition of Osteoclast Formation : At a concentration of 2 µM , it significantly inhibits osteoclast-like cell formation without inducing cytotoxicity .
- Promotion of Osteoblast Differentiation : In vitro experiments demonstrated that this compound enhances the differentiation of MC3T3-E1 osteoblast cells under hypoxic conditions by increasing COL1A1 protein expression while inhibiting HIF-1α gene expression .
In Vitro Studies
A series of experiments were conducted to validate the biological activity of this compound:
- Cell Viability Assays : These assays confirmed non-toxic concentrations and assessed the compound's effects on osteoblast differentiation.
- ALP Staining : Alkaline phosphatase (ALP) staining was used to evaluate osteoblast activity, showing enhanced differentiation upon treatment with the compound.
In Vivo Studies
In vivo experiments using ovariectomized (OVX) mice models showed that:
- Bone Microstructure Improvement : Treatment with this compound significantly improved bone microstructure and reduced bone marrow adipose tissues .
- Reduction in Osteoclast Numbers : The compound decreased the number of osteoclasts in the femur, indicating its potential to reduce bone resorption .
Case Studies
A notable study highlighted the therapeutic effects of this compound on OVX mice, which are commonly used to model postmenopausal osteoporosis:
Eigenschaften
IUPAC Name |
3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O14/c1-13(2)6-11-18-19(34)12-20(35)21-24(38)30(28(45-29(18)21)16-7-9-17(42-5)10-8-16)46-33-31(26(40)23(37)15(4)44-33)47-32-27(41)25(39)22(36)14(3)43-32/h6-10,12,14-15,22-23,25-27,31-37,39-41H,11H2,1-5H3/t14-,15-,22-,23-,25+,26+,27+,31+,32-,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBJKPLTBPGHDJ-ZJTKNEERSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C(=CC(=C4C3=O)O)O)CC=C(C)C)C5=CC=C(C=C5)OC)C)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=C(OC4=C(C(=CC(=C4C3=O)O)O)CC=C(C)C)C5=CC=C(C=C5)OC)C)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the role of 2''-O-rhamnosylicariside II in the metabolism of other flavonoids found in Herba Epimedii?
A1: Research suggests that this compound acts as a key intermediate in the metabolic pathway of several prenylated flavonoids present in Herba Epimedii. Specifically, studies using rat intestinal models and zebrafish larvae have identified this compound as a metabolite of both icariin and epimedin C. [, ] This suggests that the compound is formed during the deglycosylation process of these parent compounds within the body.
Q2: Can this compound be used as a marker for quality control of Herba Epimedii?
A3: Yes, this compound, along with other characteristic flavonoids like epimedin C, icariin, and baohuoside I, are utilized in High-Performance Liquid Chromatography (HPLC) methods for quantifying the total flavonoid content in Herba Epimedii. [] This approach provides a more accurate assessment of the herb's quality compared to traditional UV spectrophotometry, ensuring consistency and standardization of herbal preparations.
Q3: What are the potential applications of this compound in understanding the efficacy of Herba Epimedii extracts?
A4: Given its presence as both a naturally occurring constituent and a metabolite of other active flavonoids in Herba Epimedii, this compound holds promise as a potential biomarker for monitoring treatment response to the herb. [] Further research is needed to establish a clear correlation between this compound levels and therapeutic outcomes.
Q4: Which analytical techniques are commonly employed for identifying and quantifying this compound?
A5: Researchers commonly employ a combination of chromatographic and spectroscopic methods for the identification and quantification of this compound. [, , , ] High-performance liquid chromatography (HPLC) coupled with ultraviolet detection (UV) is frequently used for separation and quantification, often employing icariin as a reference standard. Further structural confirmation is often achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Q5: Has the toxicity of this compound been evaluated?
A6: While specific toxicity data on this compound may be limited, studies have investigated the toxicity of Herba Epimedii flavonoids in general. [] One study observed that this compound, along with Sagittatoside B, exhibited higher toxicity compared to other flavonoids like icariin, baohuoside I, and epimedins A, B, and C in zebrafish larvae. This highlights the need for further research to fully understand the safety profile of this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.